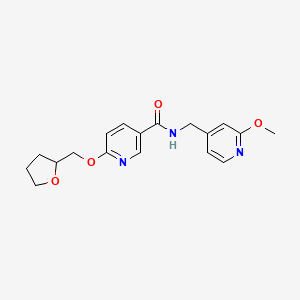
N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, also known as MRS1477, is a novel small molecule drug candidate that has been extensively studied in recent years. This compound has shown promising results in various preclinical studies and has the potential to be used in the treatment of several diseases.
Mecanismo De Acción
N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide acts as a selective antagonist of the P2Y14 receptor, a G protein-coupled receptor that is involved in various physiological processes such as inflammation, immune response, and cancer progression. By blocking the activation of this receptor, N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can modulate several signaling pathways and reduce the inflammatory response.
Biochemical and Physiological Effects:
In preclinical studies, N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has been shown to reduce inflammation in various models of disease, including multiple sclerosis, arthritis, and colitis. It has also been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. Additionally, N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide in lab experiments is its selectivity for the P2Y14 receptor, which allows for specific modulation of this receptor without affecting other signaling pathways. However, one of the limitations of using N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for the study of N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide. One area of research could be the development of more potent analogs of N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide to improve its therapeutic efficacy. Another area of research could be the study of the long-term effects of N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide on various physiological processes. Additionally, the potential use of N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide in combination with other drugs for the treatment of various diseases could also be explored.
Métodos De Síntesis
The synthesis of N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves the reaction of 2-methoxypyridine-4-carbaldehyde with 6-bromonicotinic acid, followed by the reaction of the resulting intermediate with tetrahydrofuran-2-ol. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has been studied extensively in various preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Some of the diseases that N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has been studied for include multiple sclerosis, Alzheimer's disease, and cancer.
Propiedades
IUPAC Name |
N-[(2-methoxypyridin-4-yl)methyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-17-9-13(6-7-19-17)10-21-18(22)14-4-5-16(20-11-14)25-12-15-3-2-8-24-15/h4-7,9,11,15H,2-3,8,10,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNDSDJBMRLQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CNC(=O)C2=CN=C(C=C2)OCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-methoxypyridin-4-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

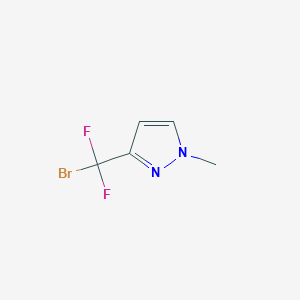
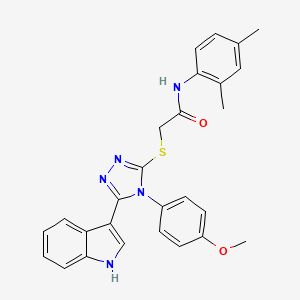
![5-[2-(2,3-Dimethyl-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2623503.png)
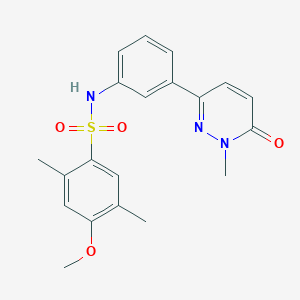
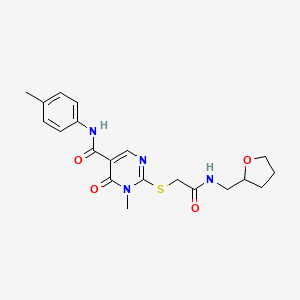
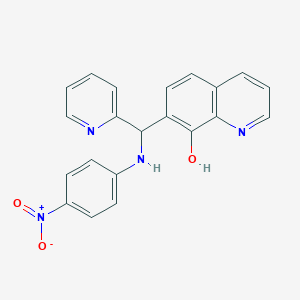
![3-(4-fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2623508.png)
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2623509.png)

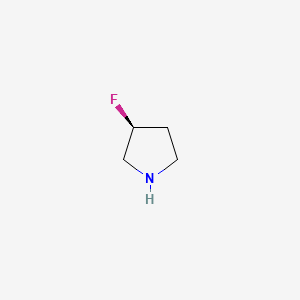
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2623516.png)
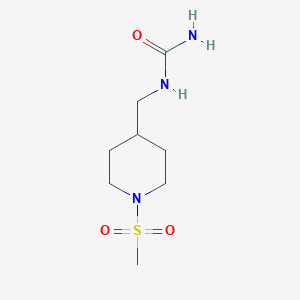
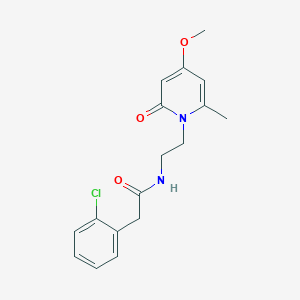
![N-(2,4-dimethylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2623522.png)